4-Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid isopropylamide
Overview
Description
4-Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid isopropylamide (4-BPAIP) is a novel small molecule compound that has recently been developed for use in laboratory experiments. 4-BPAIP is a derivative of the piperidine class of compounds and has been shown to possess a number of potentially beneficial properties.
Scientific Research Applications
Synthesis and Structural Analysis
- A study highlights the synthesis and crystal structure analysis of piperidine derivatives, revealing insights into their molecular interactions and potential for forming stable crystalline structures through hydrogen bonding and other intermolecular forces. This foundational work supports further exploration of these compounds in drug design and materials science (Vrabel et al., 2014).
- Research on the crystal structure of zwitterionic 4-piperidinecarboxylic acid monohydrate provides essential data on the molecular conformation and hydrogen bonding patterns, which are crucial for understanding the compound's reactivity and interaction with biological targets (Delgado et al., 2001).
Spectroscopic Properties and Chemical Behavior
- A study focusing on the spectroscopic properties and quantum mechanical analysis of a similar piperidine derivative underscores the significance of such compounds in understanding molecular electronics and the development of new materials with specific optical or electronic properties (Devi et al., 2020).
- Another research effort elucidates the process of oxindole synthesis via palladium-catalyzed C-H functionalization, a method that could be applicable in the synthesis of complex molecules including those related to "4-Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid isopropylamide." Such methodologies are pivotal in medicinal chemistry for creating novel therapeutic agents (Magano et al., 2014).
Biological Activity and Potential Applications
- Novel tetrazole derivatives, including those structurally related to the compound , have been synthesized and shown to possess antibacterial and anti-TB activities. This demonstrates the potential of such compounds in the development of new antimicrobial agents (Megha et al., 2023).
- The discovery of spiro-piperidin-4-ones as antimycobacterial agents through an atom-economic synthesis highlights the therapeutic potential of piperidine derivatives in treating infectious diseases, such as tuberculosis. This opens avenues for the compound of interest and its analogs to be explored for similar activities (Kumar et al., 2008).
properties
IUPAC Name |
4-[(2-phenylphenyl)methyl]-N-propan-2-ylpiperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-17(2)24-21(25)22(12-14-23-15-13-22)16-19-10-6-7-11-20(19)18-8-4-3-5-9-18/h3-11,17,23H,12-16H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWFDFAQLWHADM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1(CCNCC1)CC2=CC=CC=C2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Biphenyl-2-ylmethyl-piperidine-4-carboxylic acid isopropylamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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